JG-98 - 1456551-16-8

JG-98

Catalog Number: EVT-1803045
CAS Number: 1456551-16-8
Molecular Formula: C24H21Cl2N3OS3
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JG-98 (JG-98) is a synthetic small molecule that acts as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). [] It is classified as a rhodacyanine derivative and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, cell biology, and protein homeostasis. [, ] JG-98 disrupts the interaction between Hsp70 and its co-chaperones, particularly Bcl2-associated athanogene 3 (BAG3), thereby influencing downstream cellular processes such as protein folding, degradation, and signaling pathways. [, ]

Synthesis Analysis

The synthesis of JG-98 involves a multi-step process that builds upon the core structure of rhodacyanine dyes. [, ] While specific synthetic protocols may vary, a common approach involves the condensation of substituted benzothiazole or thiazole derivatives with appropriate aldehyde precursors. [] The resulting intermediates are then subjected to further chemical modifications, including alkylation and salt formation, to yield the final compound. [] Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieving desirable yields and purity. []

Molecular Structure Analysis

JG-98 features a characteristic rhodacyanine scaffold consisting of a central polymethine chain flanked by two heterocyclic rings, specifically benzothiazole and thiazolidin-4-one. [, ] The molecule's allosteric binding to Hsp70 is attributed to the specific arrangement of its substituents, including a benzyl group, a chlorine atom, and a methyl group, which facilitate interactions with amino acid residues within the protein's allosteric pocket. [] Structural studies using techniques like NMR and X-ray crystallography provide insights into the spatial orientation and interactions of JG-98 within its binding site. []

Mechanism of Action

JG-98 exerts its biological effects by selectively disrupting the interaction between Hsp70 and its co-chaperone BAG3. [, ] This interaction is crucial for Hsp70's chaperone function, regulating protein folding, refolding, and degradation pathways. [, ] By binding to an allosteric site on Hsp70, JG-98 prevents the formation of the Hsp70-BAG3 complex, effectively inhibiting downstream signaling pathways and cellular processes that rely on this interaction. [, ] For instance, JG-98 has been shown to destabilize oncogenic client proteins like FoxM1, HuR, and Akt, leading to antiproliferative effects in cancer cells. []

Physical and Chemical Properties Analysis

Limited information is available on the specific physical and chemical properties of JG-98. [1-20] As a rhodacyanine derivative, it is expected to exhibit characteristic absorbance and fluorescence properties, which may vary depending on the solvent and environmental conditions. [] Its solubility, lipophilicity, and stability profiles are crucial for its biological activity and potential therapeutic applications. [, ] Further studies are needed to comprehensively characterize these properties and their implications for JG-98's behavior in biological systems.

Applications

a. Oncology:* Anticancer activity: JG-98 demonstrates antiproliferative effects against various cancer cell lines, including breast, cervical, ovarian, and prostate cancer. [, , , , , , ]* Overcoming drug resistance: Studies suggest that JG-98 can sensitize cancer cells to conventional therapies like proteasome inhibitors and enhance the efficacy of other anticancer agents. [, , ]* Targeting tumor microenvironment: JG-98 has shown potential in modulating the tumor microenvironment by affecting tumor-associated macrophages. []

b. Cell Biology and Protein Homeostasis:* Investigating Hsp70 functions: JG-98 serves as a valuable tool to elucidate the roles of Hsp70 in various cellular processes, including protein folding, degradation, signaling, and stress response. [, , , , ]* Studying protein-protein interactions: JG-98's ability to disrupt specific protein-protein interactions, like Hsp70-BAG3, provides insights into the dynamics and regulation of these interactions. [, , , , ]* Modulating autophagy: JG-98 influences autophagy pathways, a cellular process involved in degrading and recycling damaged or unnecessary components. [, , , ]

c. Disease Modeling:* Niemann-Pick disease: Research suggests that JG-98 can improve the trafficking and stability of mutated NPC1 protein, offering potential therapeutic avenues for this lysosomal storage disorder. [, ]

Future Directions
  • Improving Pharmacokinetic Properties: Developing analogs with enhanced stability, bioavailability, and pharmacokinetic profiles is crucial for translating JG-98's therapeutic potential. [, , ]
  • Investigating Off-Target Effects: Comprehensive profiling of JG-98's interactions with other cellular targets is essential to understand its selectivity and potential side effects. [, ]
  • Exploring Combination Therapies: Combining JG-98 with other anticancer agents or therapies targeting different pathways may enhance its efficacy and overcome drug resistance. [, , ]
  • Developing Targeted Delivery Systems: Strategies to deliver JG-98 specifically to tumor cells or tissues could improve its therapeutic index and minimize off-target toxicity. []
  • Investigating Mechanisms in Specific Cancers: Delineating the precise mechanisms by which JG-98 exerts its antitumor effects in different cancer types is crucial for personalized medicine approaches. [, ]
  • Understanding the Role of Hsp70 in Drug Resistance: Further research is needed to elucidate the mechanisms underlying Hsp70's contribution to drug resistance in various cancers and develop strategies to overcome it. [, ]
  • Exploring Applications in Other Diseases: Given Hsp70's involvement in various pathologies, investigating JG-98's potential in other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular diseases, holds promise. [, , ]

MKT-077

  • Compound Description: MKT-077 is a water-soluble rhodacyanine dye analog known to inhibit mortalin, a mitochondrial Hsp70 family member. [] While exhibiting anticancer activity by disrupting mitochondrial bioenergetics and inducing apoptosis, MKT-077 also shows notable toxicity in animals. []
  • Relevance: MKT-077 is a structurally related precursor to JG-98. [, ] JG-98 and other analogs were developed to improve upon the anticancer activity and bioavailability of MKT-077 while reducing its toxicity. [, ]

JG-40

  • Compound Description: JG-40 is a rhodacyanine-based Hsp70 inhibitor with a cationic pyridin-1-ium ring in its structure. []
  • Relevance: JG-40 serves as a structural starting point for the development of JG-98. [] JG-98, along with other benzo-fused derivatives, was created by replacing the cationic pyridin-1-ium ring of JG-40 with corresponding benzo-fused N-heterocycles. [] This modification aimed to improve the antitumor activity and stability of the compounds. []

JG-194

  • Compound Description: JG-194 is an analog of MKT-077, designed for improved selectivity towards HSP70 proteins and enhanced bioavailability. [] In vitro studies demonstrated that JG-194 effectively inhibits the propagation of medullary thyroid carcinoma (MTC) cell lines, including those resistant to vandetanib and cabozantinib. []
  • Relevance: JG-194, similar to JG-98, represents an improved analog of MKT-077, aiming for better potency and pharmacokinetic properties. [] Both compounds demonstrate anticancer activity by targeting HSP70 proteins. []

JG-231

  • Compound Description: JG-231 is an analog of JG-98 with significantly improved microsomal stability compared to its predecessor. [, , ] This enhanced stability translates to improved in vivo efficacy, as demonstrated by the reduction of tumor burden in a mouse xenograft model using JG-231 at 4 mg/kg administered intraperitoneally. []
  • Relevance: JG-231, derived from the parent compound JG-98, exemplifies a successful optimization effort. [, ] Both molecules act as allosteric inhibitors of Hsp70, but JG-231 possesses superior pharmacokinetic properties, making it more suitable for in vivo studies and potential therapeutic applications. [, ]

JG-342

  • Compound Description: JG-342 is a potent allosteric Hsp70 inhibitor with sub-micromolar LC50 values (140-500 nM) against multiple myeloma cell lines. [] Despite its promising in vitro activity and favorable therapeutic index against bone marrow stromal cells, JG-342 exhibits unfavorable pharmacokinetics in mouse models. [] Studies using JG-342 as a tool compound revealed its impact on the myeloma cell surface proteome, including a decrease in BCMA expression. [] Additionally, pulsed-SILAC mass spectrometry experiments demonstrated JG-342's influence on protein synthesis and degradation, highlighting its potential to unravel the complexities of protein homeostasis. []
  • Relevance: JG-342, like JG-98, belongs to the "JG" class of allosteric Hsp70 inhibitors. [] Both compounds share a similar mechanism of action, but JG-342 demonstrates greater potency in specific cancer cell lines. [] The development of JG-342 underscores the continuous effort in optimizing the "JG" scaffold for improved efficacy and drug-like properties. []

Properties

CAS Number

1456551-16-8

Product Name

(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

IUPAC Name

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Molecular Formula

C24H21Cl2N3OS3

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+;

InChI Key

AUPPGWXGMILTRB-HDPAMLMOSA-M

SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Isomeric SMILES

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.